molecular formula C16H19Cl2NO2 B2760332 N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide CAS No. 2411270-44-3

N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide

Cat. No. B2760332
M. Wt: 328.23
InChI Key: CMJNQDVBEAZNRL-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide, commonly known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCP-LA belongs to the family of cyclopentenone prostaglandins, which are known to have anti-inflammatory and neuroprotective properties.

Scientific Research Applications

DCP-LA has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanism Of Action

DCP-LA exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. DCP-LA also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, DCP-LA has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.

Biochemical And Physiological Effects

DCP-LA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and superoxide dismutase. It also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, DCP-LA has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using DCP-LA in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects at therapeutic doses. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DCP-LA. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other neurodegenerative and inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.

Synthesis Methods

DCP-LA can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxycyclopent-1-enecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with propargylamine to form DCP-LA.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2/c1-2-16(21)19(9-11-3-6-14(20)7-11)10-12-4-5-13(17)8-15(12)18/h2,4-5,8,11,14,20H,1,3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJNQDVBEAZNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCC(C1)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide

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